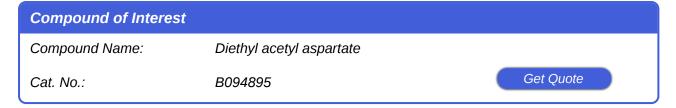


Chemical structure and molecular weight of diethyl acetyl aspartate.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Diethyl Acetyl Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and relevant biological context of **diethyl acetyl aspartate**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neurochemical and therapeutic potential of N-acetylaspartate (NAA) and its derivatives.

Chemical Structure and Properties

Diethyl acetyl aspartate, also known as N-acetyl-L-aspartic acid diethyl ester, is a synthetic derivative of the naturally occurring N-acetylaspartate. The addition of ethyl ester groups increases the lipophilicity of the molecule compared to its parent compound, NAA. This modification is often employed in research to enhance cellular permeability.[1]

Table 1: Chemical Identifiers and Properties of **Diethyl Acetyl Aspartate**



Property	Value	Source
IUPAC Name	diethyl (2S)-2- acetamidobutanedioate	[1]
Synonyms	Diethyl N-acetyl-L-aspartate, (S)-Diethyl 2- acetamidosuccinate	[2]
CAS Number	1069-39-2	[1][2]
Molecular Formula	C10H17NO5	[1][2]
Molecular Weight	231.25 g/mol	[1][2]
Canonical SMILES	CCOC(=O)CC(C(=O)OCC)NC(=O)C	[2]
InChI Key	XQGDGRNHLJLQOV- QMMMGPOBSA-N	[1][2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	-0.1	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	8	[2]
Topological Polar Surface Area	81.7 Ų	[2]
Complexity	264	[2]

Biological Significance and Context

Diethyl acetyl aspartate is primarily of interest as a research tool and a potential prodrug to modulate the levels and functions of its endogenous counterpart, N-acetylaspartate (NAA).[1]



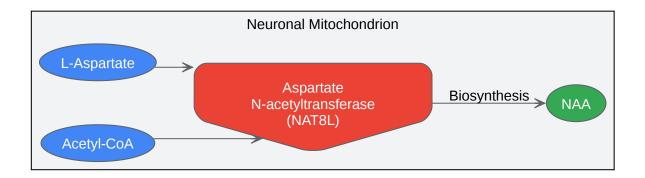
NAA is one of the most abundant metabolites in the central nervous system (CNS), where it plays several crucial roles:[3][4][5]

- Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, where it is broken down to provide acetate, a fundamental building block for myelin lipid synthesis.[1]
- Energy Metabolism: The synthesis of NAA is linked to mitochondrial energy production.[1]
- Neurotransmitter Precursor: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the CNS.[1]
 [3]

Alterations in NAA levels are associated with various neurodegenerative diseases, making it a key biomarker for neuronal health and viability, often monitored non-invasively via magnetic resonance spectroscopy (MRS).[3][4]

Biosynthesis of N-Acetylaspartate (NAA)

The biological precursor to **diethyl acetyl aspartate**'s core structure is N-acetylaspartate. NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-Coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L).[6]



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Biosynthesis of N-Acetylaspartate (NAA).

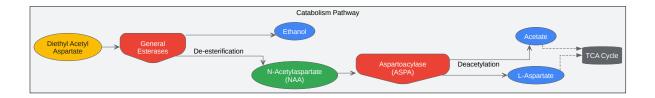
Catabolism of Diethyl Acetyl Aspartate



As a prodrug, **diethyl acetyl aspartate** is designed to be metabolized within the body to release its active components. Its catabolism is a two-step enzymatic process:[1]

- De-esterification: General esterase enzymes hydrolyze the two ethyl ester groups to yield N-acetylaspartate and two molecules of ethanol.
- Deacetylation: The newly formed NAA is then acted upon by the enzyme aspartoacylase (ASPA), primarily in oligodendrocytes, to release L-aspartate and acetate.[1][4]

The final breakdown products, acetate and L-aspartate, can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1]



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Catabolism of **Diethyl Acetyl Aspartate**.

Experimental Protocols Chemical Synthesis of Diethyl Acetyl Aspartate

The synthesis of **diethyl acetyl aspartate** is typically a two-step process starting from L-aspartic acid.[1]

Step 1: Esterification of L-Aspartic Acid

Objective: To produce diethyl L-aspartate.



- Reagents: L-aspartic acid, absolute ethanol, thionyl chloride (SOCl2).
- Procedure:
 - Suspend L-aspartic acid in absolute ethanol and cool the mixture to 0°C.
 - Add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to form ethyl chloride and HCl in situ, which catalyzes the esterification.
 - Allow the reaction to stir for approximately 12 hours at room temperature.
 - Remove the solvent under reduced pressure (in vacuo).
 - The resulting product is typically the hydrochloride salt of diethyl L-aspartate.

Step 2: Acetylation of Diethyl L-Aspartate

- Objective: To add the acetyl group to the primary amine, yielding the final product.
- Reagents: Diethyl L-aspartate hydrochloride, acetylating agent (e.g., acetic anhydride or acetyl chloride), a base (e.g., triethylamine or pyridine).
- Procedure:
 - o Dissolve the diethyl L-aspartate hydrochloride in a suitable solvent.
 - Add a base to neutralize the hydrochloride and free the primary amine.
 - Introduce the acetylating agent (e.g., acetic anhydride) to the solution. The reaction should be controlled to prevent the hydrolysis of the ester groups.
 - Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
 - Purify the final product, diethyl acetyl aspartate, using appropriate methods such as column chromatography or recrystallization.

Measurement of N-Acetylaspartate (NAA) Levels



In studies utilizing **diethyl acetyl aspartate** to modulate NAA, it is crucial to accurately measure NAA concentrations in tissues.

Method 1: Proton Magnetic Resonance Spectroscopy (1H-MRS)

- Principle: This non-invasive technique measures the concentration of metabolites in vivo.

 The three equivalent protons of the acetyl group of NAA produce a prominent, sharp peak at 2.02 ppm in the proton spectrum, which is used for quantification.[3][7]
- Protocol Outline:
 - Acquire localized ¹H-MRS data from the brain region of interest using a high-field MRI scanner.
 - Use a long echo time (TE) to improve the resolution of the NAA peak.
 - Apply water suppression techniques to minimize the large water signal.
 - Process the spectral data, including Fourier transformation, phase correction, and baseline correction.
 - Quantify the NAA peak area and often express it as a ratio to other stable metabolites like creatine (Cr) or choline (Cho).

Method 2: High-Performance Liquid Chromatography (HPLC)

- Principle: A more direct, ex vivo method to quantify NAA in tissue homogenates.
- Protocol Outline:
 - Homogenize brain tissue samples in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.
 - Centrifuge the homogenate to collect the supernatant containing the metabolites.
 - Filter the supernatant.



- Inject the sample into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18).
- Elute the metabolites using a defined mobile phase.
- Detect NAA using a UV detector or by pre-column derivatization with a fluorescent tag for higher sensitivity.
- Quantify the concentration by comparing the peak area to a standard curve of known NAA concentrations.

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- To cite this document: BenchChem. [Chemical structure and molecular weight of diethyl acetyl aspartate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094895#chemical-structure-and-molecular-weight-of-diethyl-acetyl-aspartate]

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